molecular formula C15H12N6O2S B2873284 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034371-22-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2873284
CAS No.: 2034371-22-5
M. Wt: 340.36
InChI Key: ZUSKTSSDOLMBNQ-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a novel synthetic heterocyclic compound designed for preclinical research in oncology and infectious diseases. Its molecular structure incorporates two pharmaceutically significant moieties: a [1,2,4]triazolo[4,3-b]pyridazine head group and a benzothiazole carboxamide tail. The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating potent efficacy against Cryptosporidium parvum , a diarrheal pathogen particularly harmful to children and immunocompromised individuals . This scaffold offers a promising starting point for developing treatments for cryptosporidiosis, an area with a significant unmet medical need as the current FDA-approved drug, nitazoxanide, shows limited efficacy . Concurrently, the benzothiazole unit is a well-characterized heterocycle in anticancer research. Benzothiazole derivatives have exhibited excellent selective toxicity against a range of breast cancer cell lines, both ER+ and ER-, with effective concentrations in the picomolar to nanomolar range . The integration of these two systems into a single molecule creates a multi-targeted research tool with potential dual applications. Researchers can utilize this compound to investigate the structure-activity relationships (SAR) of hybrid heterocyclic compounds and explore their mechanisms of action. Proposed mechanisms under investigation include the inhibition of key kinase targets, such as c-Met, which is implicated in the progression of non-small cell lung cancer (NSCLC), prostate cancer, and gastric cancer , or the potential for metabolic activation leading to DNA adduct formation in sensitive cell lines . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-23-14-5-4-12-18-19-13(21(12)20-14)7-16-15(22)9-2-3-10-11(6-9)24-8-17-10/h2-6,8H,7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSKTSSDOLMBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CS4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural combination of a triazolo-pyridazine core and a benzo[d]thiazole moiety. Its molecular formula is C16H14N6O2C_{16}H_{14}N_{6}O_{2} with a molecular weight of approximately 322.328 g/mol. The presence of the methoxy group and the carboxamide functional group may enhance its solubility and bioactivity compared to other derivatives lacking such modifications.

Structural Characteristics

FeatureDescription
Molecular FormulaC16H14N6O2C_{16}H_{14}N_{6}O_{2}
Molecular Weight322.328 g/mol
Key Functional GroupsMethoxy, Carboxamide
Core StructuresTriazolo-pyridazine, Benzo[d]thiazole

Anticancer Activity

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates potent antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The results indicated an IC50 value of 1.48 µM against the A549 cell line, suggesting significant activity in inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds with triazolo and pyridazine frameworks have been reported to exhibit antibacterial and antifungal activities.

Comparative Analysis of Antimicrobial Activity

Compound NameStructure FeaturesBiological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on triazoleAntimicrobial
SLU-2633Triazolopyridazine coreAntiparasitic against Cryptosporidium parvum
This compoundUnique methoxy and carboxamide structurePotentially broad-spectrum activity

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and proliferation.

Target Pathways

Preliminary studies suggest that this compound may inhibit key signaling pathways such as:

  • PI3K/Akt/mTOR Pathway : Known for its role in cell growth and survival.
  • VEGF Pathway : Targeting vascular endothelial growth factor receptor (VEGFR) could impede tumor angiogenesis .

Comparison with Similar Compounds

Triazolopyridazine Derivatives

  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide ():
    This compound replaces the methoxy group with a methyl substituent at position 6 and lacks the benzothiazole carboxamide. It demonstrated moderate antimicrobial activity, suggesting that electron-donating groups (e.g., methoxy vs. methyl) influence potency .
  • 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide ():
    Shares the 6-methoxy-triazolopyridazine moiety but substitutes the benzothiazole with a thiazole-pyridinyl group. The extended butanamide linker may alter pharmacokinetic properties compared to the methylene bridge in the target compound .

Benzothiazole Carboxamides

  • N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) ():
    Features a bromine substituent on the benzothiazole and a piperazine-linked benzamide. The bromine enhances electrophilic reactivity, which contrasts with the methoxy group’s electron-donating effects in the target compound .
  • N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a) ():
    Incorporates a 3-methoxyphenyl group on the benzothiazole, highlighting how substituent positioning affects target engagement. The target compound’s triazolopyridazine moiety may offer distinct binding advantages over piperazine-based analogues .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound likely enhances water solubility compared to methyl or chloro substituents in analogues (e.g., ) .
  • Metabolic Stability : The methylene bridge may reduce enzymatic cleavage relative to ester-linked derivatives (e.g., ’s butanamide) .

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